The synthesis of 2-(Tritylamino)-alpha-(methoxyimino)-4-thiazoleacetic acid hydrochloride involves several steps that typically include:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during each step of synthesis.
The molecular structure of 2-(Tritylamino)-alpha-(methoxyimino)-4-thiazoleacetic acid hydrochloride features:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond angles, distances, and stereochemistry.
The compound participates in various chemical reactions, including:
These reactions are essential for exploring its reactivity profile and potential derivatives for pharmaceutical applications.
Further studies are required to elucidate its precise mechanism through biochemical assays and molecular docking studies.
The physical and chemical properties of 2-(Tritylamino)-alpha-(methoxyimino)-4-thiazoleacetic acid hydrochloride include:
These properties influence its handling, storage conditions, and suitability for various applications.
The scientific applications of 2-(Tritylamino)-alpha-(methoxyimino)-4-thiazoleacetic acid hydrochloride are diverse:
2-(Tritylamino)-alpha-(methoxyimino)-4-thiazoleacetic acid hydrochloride (CAS: 123333-74-4) is a structurally complex heterocyclic compound with the molecular formula C25H22ClN3O3S and a molecular weight of 479.98 g/mol. Its systematic name reflects three key structural features: a trityl-protected amine (Tritylamino) at the 2-position of the thiazole ring, a methoxyimino group (-N=COCH3) at the alpha-position relative to the acetic acid moiety, and a hydrochloride salt form. The compound typically exists as the (Z)-isomer (syn-configuration) about the methoxyimino double bond, which is critical for biological activity in downstream antibiotics [1] [2] [7].
Table 1: Key Identifiers and Physicochemical Properties
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 123333-74-4 | ChemicalBook [1] |
Molecular Formula | C25H22ClN3O3S | PubChem [7] |
Molecular Weight | 479.98 g/mol | Chemsrc [6] |
Melting Point | 170 °C | ChemicalBook [1] |
Synonyms | 2-(2-TRITYLAMINOTHIAZOLE-4-YL)-2-METHOXYIMINOACETIC ACID HYDROCHLORIDE; BETA-(METHOXYIMINO)-2-((TRIPHENYLMETHYL)AMINO)-4-THIAZOLEACETIC ACID HYDROCHLORIDE | ECHEMI [6] |
Density (est.) | 1.173 g/cm³ | ChemicalBook [1] |
The core structure comprises a 4-thiazoleacetic acid backbone (derived from 2-amino-4-thiazoleacetic acid, CAS 29676-71-9), where the exocyclic amino group is protected by a trityl (triphenylmethyl) group. This bulky protection sterically shields the amine during cephalosporin acylation reactions [1] [10]. The alpha-methoxyimino group enhances beta-lactamase stability in final cephalosporin products [2] [8]. The hydrochloride salt improves solubility in polar organic solvents used in synthesis (e.g., DMF, dichloromethane) [3].
The compound emerged as a pivotal intermediate in the late 1980s–1990s during efforts to expand the spectrum of cephalosporin antibiotics against resistant Gram-negative pathogens. Traditional aminothiazole intermediates lacked stability against beta-lactamase enzymes. The incorporation of an alpha-(methoxyimino) group was a strategic response to this limitation, as it sterically hinders enzyme access to the beta-lactam ring [2] [8].
Patent literature from the early 1990s (e.g., WO1990015802A1, DE69020898T2) details optimized synthetic routes to this intermediate, emphasizing:
This period coincided with the development of third-generation cephalosporins like ceftazidime and cefotaxime, where this intermediate proved indispensable for conferring both broad-spectrum activity and metabolic stability [8] [9].
2-(Tritylamino)-alpha-(methoxyimino)-4-thiazoleacetic acid hydrochloride serves as the acyl-side chain precursor for clinically significant cephalosporins. Its utility stems from two key functional handles:
Table 2: Cephalosporin Antibiotics Derived from This Intermediate
Cephalosporin Antibiotic | R1 Group at C3 | Key Clinical Target | Synthetic Step Using Intermediate |
---|---|---|---|
Ceftazidime | (1-Methylpyridinium-1-yl)methyl | Pseudomonas aeruginosa | Acylation of 7-ACA, then trityl deprotection and quaternization [8] |
Cefotaxime | (Acetoxymethyl) | Gram-negative meningitis | Direct acylation of 7-ACA derivative [4] |
Ceftriaxone | 2,5-Dihydro-6-hydroxy-5-oxo-1,2,4-triazin-3-yl thiomethyl | Broad-spectrum sepsis | Acylation of 7-ACA with simultaneous imino protection [5] |
The intermediate’s syn-methoxyimino configuration directly enables resistance to plasmid- and chromosomally-encoded beta-lactamases, a hallmark of third-generation cephalosporins. Modern manufacturing processes (e.g., EP0791597A1) utilize this compound in multistep one-pot reactions with 7-ACA derivatives, minimizing isolation steps and improving yields to >85% [8]. Its stability as a crystalline hydrochloride salt allows global distribution from suppliers like TRC (Canada) and American Custom Chemicals Corporation (USA), with prices ranging from $60/500mg to $1177/10g, reflecting its high-value status in antibiotic synthesis [1] [6].
Compound Names Listed in Tables:
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3